N-(cyclopropylmethyl)sulfamide

Zinc-binding group Metalloenzyme inhibition Bimetallic peptidase

N-(Cyclopropylmethyl)sulfamide (CAS not widely assigned; MF: C₄H₁₀N₂O₂S; MW: 150.20 g/mol) is a primary monosubstituted sulfamide featuring a cyclopropylmethyl substituent on one nitrogen of the sulfamide (-NH-SO₂-NH₂) functional group. The sulfamide motif serves as a zinc-binding group (ZBG) in metalloenzyme inhibitor design, with monosubstituted sulfamides demonstrating canonical coordination to active-site zinc ions via the free negatively charged amino group.

Molecular Formula C4H10N2O2S
Molecular Weight 150.20 g/mol
Cat. No. B8521793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)sulfamide
Molecular FormulaC4H10N2O2S
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESC1CC1CNS(=O)(=O)N
InChIInChI=1S/C4H10N2O2S/c5-9(7,8)6-3-4-1-2-4/h4,6H,1-3H2,(H2,5,7,8)
InChIKeyWOHBHUVPKRZDCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclopropylmethyl)sulfamide for Research Procurement: Compound Class and Baseline Specifications


N-(Cyclopropylmethyl)sulfamide (CAS not widely assigned; MF: C₄H₁₀N₂O₂S; MW: 150.20 g/mol) is a primary monosubstituted sulfamide featuring a cyclopropylmethyl substituent on one nitrogen of the sulfamide (-NH-SO₂-NH₂) functional group . The sulfamide motif serves as a zinc-binding group (ZBG) in metalloenzyme inhibitor design, with monosubstituted sulfamides demonstrating canonical coordination to active-site zinc ions via the free negatively charged amino group [1]. The compound is commercially available for research use at ≥95% purity . Its structural features—the unsubstituted terminal NH₂ group and the conformationally constrained cyclopropylmethyl moiety—define its potential utility as a scaffold for enzyme inhibitor development, particularly in applications where metal chelation and metabolic stability are prioritized [1].

Why N-(Cyclopropylmethyl)sulfamide Cannot Be Replaced by Generic Sulfonamide or Bisubstituted Sulfamide Analogs


In metalloenzyme inhibitor development, the choice of zinc-binding group and substitution pattern profoundly affects both target engagement and pharmacokinetic outcomes. Monosubstituted sulfamides such as N-(cyclopropylmethyl)sulfamide coordinate active-site zinc ions via a free negatively charged amino group in a canonical tetrahedral-like geometry, whereas bisubstituted sulfamide analogs adopt atypical binding patterns divergent from expected transition-state mimetics, resulting in markedly lower interaction energies with bimetallic enzyme sites [1]. Furthermore, sulfamide-based scaffolds have demonstrated improved pharmacokinetic profiles compared to sulfonamide counterparts in head-to-head evaluations, with simple sulfamides 6b and 10b showing superior properties relative to sulfonamide 2b [2]. Generic substitution with sulfonamides or secondary/tertiary sulfamides would therefore compromise either metal-binding fidelity or metabolic stability—parameters that critically influence both in vitro reproducibility and translational potential. The specific cyclopropylmethyl substitution on the primary sulfamide core defines a unique steric and electronic profile that cannot be replicated by unsubstituted sulfamide or simple alkyl analogs.

Quantitative Evidence Guide for N-(Cyclopropylmethyl)sulfamide: Comparator-Based Differentiation


Monosubstituted vs. Bisubstituted Sulfamide Zinc-Binding Mode Differentiation

Monosubstituted sulfamides coordinate active-site zinc ions via the free negatively charged amino group in a canonical manner that mimics tetrahedral reaction intermediates. In contrast, bisubstituted sulfamides adopt an atypical binding pattern divergent from expected transition-state geometry. Quantum mechanics calculations demonstrate that electroneutrality of the bisubstituted sulfamide function is a major factor contributing to markedly lower potency by considerably reducing interaction energy with the enzyme [1]. N-(Cyclopropylmethyl)sulfamide, as a primary monosubstituted sulfamide with one free NH₂ group, retains the canonical zinc-binding mode essential for metalloenzyme inhibitor potency.

Zinc-binding group Metalloenzyme inhibition Bimetallic peptidase

Sulfamide vs. Sulfonamide Pharmacokinetic Differentiation

In a head-to-head evaluation within a γ-secretase inhibitor program, simple sulfamides demonstrated an improved pharmacokinetic profile compared with the corresponding sulfonamide analog. Specifically, sulfamides 6b and 10b exhibited superior PK properties relative to sulfonamide 2b [1]. This improvement was maintained upon further functionalization with allylic amines, where compounds 20 and 26 showed enhanced potency while preserving improved pharmacokinetic properties. The sulfamide functional group therefore confers measurable PK advantages over the structurally related sulfonamide class in this context.

Pharmacokinetics γ-Secretase inhibition Drug metabolism

Sulfamide vs. Hydroxamic Acid Zinc Affinity Comparison

Solution equilibrium studies of zinc(II) complexation with sulfonamide-based enzyme inhibitors containing hydroxamic acid, hydroxypyrimidinone, or carboxylic acid extrafunctional groups indicate that these compounds present similar affinity for zinc, with pZn ≈ 6 [1]. Under stoichiometric conditions, 1:1 metal complex formation proceeds via preferential (O,O) coordination through the hydroxamic or hydroxypyrimidinone moieties, while coordination via the sulfonamide/sulfamide groups occurs primarily under zinc excess conditions. This comparable intrinsic zinc affinity, combined with sulfamide's favorable physicochemical properties (resistance to reduction, stability against hydrolysis, high polarizability with net neutral charge) [2], positions sulfamide-based ZBGs as viable alternatives to hydroxamic acids in metalloenzyme inhibitor design.

Zinc complexation Metalloproteinase inhibition Carbonic anhydrase

Sulfamide Scaffold Metabolic Stability Advantage

Sulfamide-containing compounds demonstrate high metabolic stability with resulting long half-lives in pharmacokinetic evaluations. Sulfamide 28 was identified as a highly potent MEK inhibitor with nanomolar cell potency against B-RAF (V600E) as well as Ras-mutated cell lines, high metabolic stability, and resulting long half-lives [1]. Similarly, sulfamide 17 showed favorable DMPK properties including bioavailability of 51% in mouse, with the sulfamide moiety showing no negative impact on CYP inhibition or induction assessments [2]. These data establish the sulfamide core as a metabolically stable scaffold for inhibitor development.

Metabolic stability MEK inhibition Drug discovery

Optimal Research Application Scenarios for N-(Cyclopropylmethyl)sulfamide


Metalloenzyme Inhibitor Design Requiring Canonical Zinc Coordination

N-(Cyclopropylmethyl)sulfamide is optimally deployed as a zinc-binding group precursor in bimetallic peptidase or carbonic anhydrase inhibitor programs where canonical metal coordination is essential for potency. As demonstrated in structural studies of monosubstituted sulfamides, the free NH⁻ group coordinates active-site zinc ions in a tetrahedral-like geometry that mimics reaction intermediates [1]. Procurement of this primary sulfamide, rather than a bisubstituted analog, ensures retention of optimal metal-ligand binding geometry and prevents the potency losses associated with the atypical binding patterns observed with secondary/tertiary sulfamides [1].

Scaffold Optimization Requiring Favorable Pharmacokinetics Over Sulfonamide Analogs

For inhibitor programs where sulfonamide-based leads exhibit suboptimal pharmacokinetic properties, N-(cyclopropylmethyl)sulfamide provides an alternative scaffold with demonstrated PK advantages. Head-to-head evaluation in a γ-secretase program showed that sulfamides 6b and 10b exhibited improved PK profiles compared to sulfonamide 2b, with these improvements maintained upon further functionalization [1]. This application scenario is particularly relevant for programs requiring enhanced in vivo exposure without sacrificing target engagement.

Zinc-Binding Group Diversification with Preserved Metal Affinity

N-(Cyclopropylmethyl)sulfamide enables diversification of zinc-binding group selection in metalloproteinase inhibitor programs where hydroxamic acid-based ZBGs have been the primary focus. Equilibrium studies demonstrate that sulfonamide/sulfamide derivatives exhibit comparable zinc affinity (pZn ≈ 6) to hydroxamic acid-containing compounds [1]. Combined with sulfamide's intrinsic resistance to reduction, stability against hydrolysis, and high polarizability with net neutral charge [2], this compound offers a chemically distinct yet functionally comparable alternative to established ZBGs, enabling exploration of differentiated IP space and metabolic profiles.

Building Block for Metabolic Stability-Focused Medicinal Chemistry

N-(Cyclopropylmethyl)sulfamide serves as a metabolically stable core scaffold for programs requiring extended half-life or resistance to oxidative metabolism. Sulfamide-containing MEK inhibitors have demonstrated high metabolic stability with resulting long half-lives [1], while sulfamide-functionalized coumarin derivatives exhibit favorable DMPK profiles with 51% oral bioavailability in mouse and no negative CYP liability [2]. The cyclopropylmethyl substituent additionally provides conformational constraint that may influence target selectivity while maintaining the metabolic advantages inherent to the primary sulfamide moiety [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(cyclopropylmethyl)sulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.